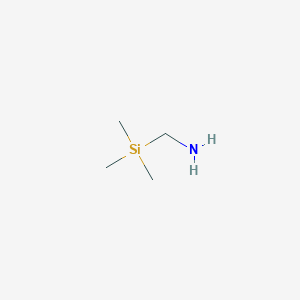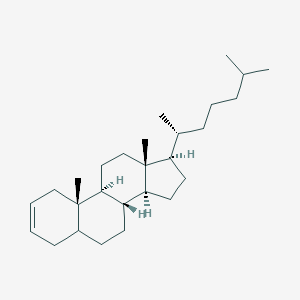
1,2-Bis(butylsulfonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(butylsulfonyl)ethane, commonly known as BBSE, is a chemical compound that belongs to the family of sulfonyl compounds. It is a colorless liquid that is widely used in the field of organic synthesis and medicinal chemistry due to its unique properties. BBSE is known for its ability to act as a sulfone donor and is used in the synthesis of various organic compounds.
Mechanism Of Action
BBSE acts as a sulfone donor and is involved in various chemical reactions. It is known to undergo nucleophilic substitution reactions, where the sulfone group is replaced by a nucleophile. BBSE is also known to undergo oxidative cleavage reactions, where the sulfone group is cleaved to form a sulfoxide and a sulfonic acid.
Biochemical And Physiological Effects
BBSE has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity and is used in the synthesis of various antitumor agents. BBSE has also been shown to exhibit anti-inflammatory activity and is used in the synthesis of various anti-inflammatory agents.
Advantages And Limitations For Lab Experiments
BBSE has several advantages in lab experiments. It is a colorless liquid that is easy to handle and store. It is also readily available and relatively inexpensive. However, BBSE has certain limitations. It is a highly reactive compound and requires careful handling. It is also known to be toxic and should be handled with care.
Future Directions
There are several future directions for research on BBSE. One area of research is the development of new synthetic methods for the preparation of BBSE. Another area of research is the development of new pharmaceuticals using BBSE as a starting material. Additionally, research can be focused on the investigation of the mechanism of action of BBSE and its biochemical and physiological effects. Finally, research can be focused on the development of new applications for BBSE in various fields such as materials science and catalysis.
Conclusion:
In conclusion, BBSE is a unique chemical compound that has several applications in the field of organic synthesis and medicinal chemistry. It is widely used as a sulfone donor and is involved in various chemical reactions. BBSE has several advantages in lab experiments but also has certain limitations. There are several future directions for research on BBSE, including the development of new synthetic methods, the investigation of its mechanism of action, and the development of new applications.
Synthesis Methods
BBSE can be synthesized using a simple and efficient method. The most common method of synthesis involves the reaction of butylsulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction takes place under mild conditions and yields BBSE as a colorless liquid.
Scientific Research Applications
BBSE has been widely used in scientific research due to its unique properties. It is commonly used as a sulfone donor in organic synthesis and is used in the synthesis of various organic compounds such as sulfonamides, sulfones, and sulfoxides. BBSE is also used in the synthesis of various pharmaceuticals such as antitumor agents, antibiotics, and anti-inflammatory agents.
properties
CAS RN |
16823-95-3 |
|---|---|
Product Name |
1,2-Bis(butylsulfonyl)ethane |
Molecular Formula |
C10H22O4S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(2-butylsulfonylethylsulfonyl)butane |
InChI |
InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
MYGXWCOFMXCNRN-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
Canonical SMILES |
CCCCS(=O)(=O)CCS(=O)(=O)CCCC |
synonyms |
1,2-Bis(butylsulfonyl)ethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



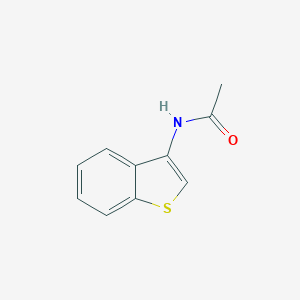
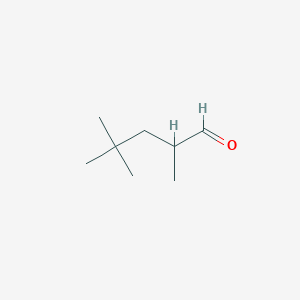


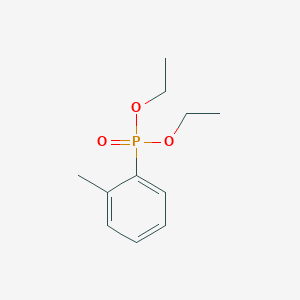
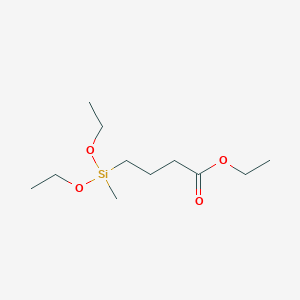

![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


